molecular formula C9H4BrCl2NO2S B13488487 7-Bromo-4-chloroquinoline-8-sulfonyl chloride

7-Bromo-4-chloroquinoline-8-sulfonyl chloride

Katalognummer: B13488487
Molekulargewicht: 341.01 g/mol
InChI-Schlüssel: JALRUOMSIHACHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-chloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4BrCl2NO2S and a molecular weight of 341.01 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 7-Bromo-4-chloroquinoline-8-sulfonyl chloride typically involves the reaction of 7-Bromo-4-chloroquinoline with chlorosulfonic acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Analyse Chemischer Reaktionen

7-Bromo-4-chloroquinoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-chloroquinoline-8-sulfonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-4-chloroquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biological molecules, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Bromo-4-chloroquinoline-8-sulfonyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which makes it a versatile intermediate in various chemical reactions and applications.

Eigenschaften

Molekularformel

C9H4BrCl2NO2S

Molekulargewicht

341.01 g/mol

IUPAC-Name

7-bromo-4-chloroquinoline-8-sulfonyl chloride

InChI

InChI=1S/C9H4BrCl2NO2S/c10-6-2-1-5-7(11)3-4-13-8(5)9(6)16(12,14)15/h1-4H

InChI-Schlüssel

JALRUOMSIHACHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.